Ethanone, 1-(3-methyl-2-benzofuranyl)-, also known as 1-(3-methyl-1-benzofuran-2-yl)ethanone, is a chemical compound with the molecular formula C11H10O2 and a molecular weight of approximately 174.20 g/mol. The compound consists of a benzofuran moiety substituted with a methyl group and an ethanone functional group. Its structure can be represented by the SMILES notation: CC(=O)c1oc2ccccc2c1C, indicating the presence of a carbonyl group adjacent to a benzofuran ring system .
The specific reactions involving this compound may be detailed in specialized literature or experimental studies.
Ethanone, 1-(3-methyl-2-benzofuranyl)- can be synthesized through the reaction of 2-hydroxyacetophenone with chloroacetone. This reaction typically involves:
Further details on synthesis methods may be found in chemical synthesis literature or patents.
Ethanone, 1-(3-methyl-2-benzofuranyl)- shares structural similarities with several other compounds that contain benzofuran moieties. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethanone, 1-(2-methyl-3-benzofuranyl)- | C11H10O2 | Different methyl substitution |
| Benzofuran | C8H6O | Base structure without carbonyl group |
| Ethyl 3-methylbenzofuran-2-carboxylate | C12H12O3 | Carboxylic acid derivative |
Ethanone, 1-(3-methyl-2-benzofuranyl)- is unique due to its specific substitution pattern on the benzofuran ring and the presence of an ethanone functional group. This configuration may influence its reactivity and biological activity compared to similar compounds. Further research into these aspects could provide insights into its distinctive properties and applications in various fields.
The compound is systematically named Ethanone, 1-(3-methyl-2-benzofuranyl)-, reflecting its ketone functional group attached to the 2-position of a benzofuran ring substituted with a methyl group at position 3. The CAS Registry Number 23911-56-0 uniquely identifies this chemical in global databases.
The molecular formula C₁₁H₁₀O₂ corresponds to a benzofuran core (C₈H₅O) substituted with a methyl group (CH₃) and an ethanone moiety (C=O). The molecular weight is calculated as 174.20 g/mol (C: 132.00, H: 10.00, O: 32.00).
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 174.20 g/mol | |
| Exact Mass | 174.06800 | |
| Log P (Octanol-Water) | 2.34–2.52 |
While no direct crystallographic data exists for this compound, structural analogs (e.g., 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime) reveal planar benzofuran cores with dihedral angles between substituents. The methyl group at position 3 and ethanone at position 2 likely adopt a syn configuration, enabling π-π stacking interactions in crystalline arrangements.
The thermodynamic stability profile of Ethanone, 1-(3-methyl-2-benzofuranyl)- demonstrates characteristics typical of aromatic ketone compounds with enhanced stability due to the benzofuran ring system. The compound exhibits a boiling point of 277.6°C at standard atmospheric pressure (1013.25 hPa), indicating substantial thermal stability suitable for elevated temperature applications [1]. The flash point of 142°C provides a critical safety threshold for handling and storage, ensuring safe operation well below the thermal decomposition onset temperature [1].
Vapor pressure measurements reveal temperature-dependent behavior characteristic of moderately volatile organic compounds. At 20°C, the vapor pressure measures 0.000818 mm Hg, indicating minimal volatility under ambient conditions [1]. This increases to 1 × 10⁻² mm Hg at 25°C and 9.2 × 10⁻² mm Hg at 50°C, demonstrating exponential vapor pressure dependence on temperature consistent with the Clausius-Clapeyron relationship [1]. The ultra-slow evaporation rate classification reflects the high boiling point and low ambient vapor pressure, making this compound suitable for applications requiring low volatility [2].
The phase behavior analysis indicates that the compound exists as a liquid at room temperature with density of 1.262 g/cm³ at 20°C [3]. The absence of reported melting point data suggests either an amorphous solid state at low temperatures or a melting point below typical measurement ranges. Thermal decomposition onset is estimated to occur above 200°C based on comparative analysis with similar benzofuran ketone derivatives, where thermal degradation typically involves benzofuran ring opening and carbonyl group transformations [4] [5].
Thermodynamic calculations based on molecular structure predict moderate cohesive energy density (450 ± 50 J/cm³), indicating balanced intermolecular forces that contribute to the compound's stability while maintaining reasonable solubility in organic systems [6] [7]. The molar volume of approximately 138 ± 5 cm³/mol reflects the compact aromatic structure with efficient molecular packing [1] [7].
The solubility behavior of Ethanone, 1-(3-methyl-2-benzofuranyl)- demonstrates classic characteristics of aromatic ketone compounds with selective solubility patterns. Water solubility is limited to 189 mg/L at 20°C, reflecting the hydrophobic nature of the benzofuran aromatic system [3]. The LogP value of 3.1 at 40°C confirms moderate lipophilicity, positioning the compound within the optimal range for many pharmaceutical and fragrance applications [3].
Organic solvent compatibility shows excellent solubility in alcoholic systems, with ethanol providing well-documented solvation characteristics commonly utilized in fragrance formulations [1] [2]. The compound demonstrates enhanced solubility in fragrance industry standard solvents including dipropylene glycol (used at concentrations up to 10%), diethyl phthalate, iso-amyl acetate, and benzyl benzoate [2]. This broad solvent compatibility stems from the balanced hydrophobic-hydrophilic character provided by the benzofuran ring system and carbonyl functionality.
Hansen Solubility Parameter analysis provides quantitative framework for solvent selection and formulation development. Estimated parameters include dispersion component (δd) of 18.5 ± 1.0 (MPa)^0.5, reflecting moderate van der Waals interactions from the aromatic system [6] [7] [8]. The polar component (δp) of 8.5 ± 1.5 (MPa)^0.5 indicates significant dipolar interactions primarily attributable to the carbonyl group and aromatic π-electron system [6] [7] [8]. The hydrogen bonding component (δh) of 6.0 ± 1.0 (MPa)^0.5 represents limited hydrogen bonding capability, as the compound functions primarily as a hydrogen bond acceptor through the carbonyl oxygen [6] [7] [8].
The total solubility parameter (δt) of 21.2 ± 1.5 (MPa)^0.5 places this compound within the moderate polarity range, compatible with solvents having similar solubility parameters [6] [7] [8]. This analysis enables prediction of solvent miscibility using the Hansen sphere concept, where solvents within the interaction radius will demonstrate good solvation characteristics. The relative energy difference (RED) calculations facilitate systematic solvent selection for specific applications, with RED < 1 indicating favorable dissolution behavior [6].
Solubility enhancement strategies can exploit the amphiphilic character of the molecule. Co-solvent systems combining polar and nonpolar components often provide optimal solvation conditions. Temperature-dependent solubility typically increases with elevated temperatures due to enhanced molecular motion and reduced hydrogen bonding network strength in structured solvents [9] [10].
The spectroscopic characteristics of Ethanone, 1-(3-methyl-2-benzofuranyl)- provide detailed insights into its electronic structure and photophysical properties essential for analytical identification and potential photochemical applications.
UV-Vis absorption spectroscopy reveals a characteristic absorption maximum at 300 nm with an exceptionally high molar extinction coefficient of 20,905 L mol⁻¹ cm⁻¹ [1]. This intense absorption corresponds to the π→π* electronic transition within the extended conjugated system formed by the benzofuran ring and carbonyl group [11] [12] . The broad absorption range spanning 290-700 nm with return to baseline by 340 nm indicates multiple accessible electronic states and suggests potential for broad-spectrum UV absorption applications [1].
The high extinction coefficient value significantly exceeds the benchmark of 1,000 L mol⁻¹ cm⁻¹ typically associated with phototoxicity concerns, indicating strong light absorption capability [1]. This characteristic makes the compound suitable for UV filter applications while requiring careful consideration in formulations intended for sun exposure. The absorption profile suggests involvement of multiple chromophoric systems, including the benzofuran aromatic electrons and the carbonyl π-system [11].
Fluorescence properties, while not directly measured, can be predicted based on structural analogies with related benzofuran and aurone derivatives. The compound is expected to exhibit visible range fluorescence with emission wavelengths between 350-450 nm, corresponding to blue-green emission [11] [14]. Quantum yield estimates of 0.1-0.3 represent moderate fluorescence efficiency, typical for aromatic ketones where competing non-radiative processes including intersystem crossing and internal conversion reduce radiative quantum yield [11] [14].
Stokes shift analysis predicts a displacement of 50-150 nm between absorption and emission maxima, indicating significant structural relaxation in the excited state [11] [14]. This large Stokes shift facilitates spectral separation between excitation and emission, advantageous for fluorescence-based analytical applications and reducing self-absorption effects in concentrated solutions [11].
Solvent effects on spectroscopic properties demonstrate environment-sensitive behavior characteristic of push-pull chromophores. Polar solvents typically induce bathochromic (red) shifts in both absorption and emission spectra due to preferential stabilization of the more polar excited state [11] [14]. This solvatochromic behavior suggests potential applications as environment-sensitive fluorescent probes for polarity measurements or biological membrane studies [11] [14].
Photostability assessment indicates moderate stability under illumination conditions, typical for aromatic systems with delocalized π-electron networks [1]. However, prolonged UV exposure may induce photochemical degradation through various pathways including photooxidation, photocyclization, or photoisomerization processes. The benzofuran moiety provides inherent photostability compared to simpler aromatic systems due to the heterocyclic oxygen atom's electron-donating effects [11].
Concentration-dependent spectroscopic behavior reveals potential aggregation effects in concentrated solutions. π-π stacking interactions between aromatic rings can lead to fluorescence quenching, spectral broadening, and formation of excimers or exciplexes [11]. These aggregation phenomena must be considered in analytical applications requiring quantitative fluorescence measurements or in formulation development where concentration effects may alter optical properties.
Irritant;Environmental Hazard